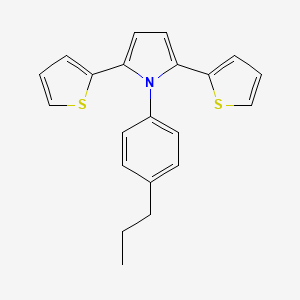

1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole

Übersicht

Beschreibung

1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole is a useful research compound. Its molecular formula is C21H19NS2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thienyl and phenyl precursors. The synthetic pathway can be outlined as follows:

- Preparation of Thienyl and Phenyl Precursors : The thienyl groups are synthesized from thiophene derivatives, while the propylphenyl moiety is derived from propylbenzene.

- Formation of the Pyrrole Ring : The key step involves cyclization reactions that form the pyrrole structure, often facilitated by acid-catalyzed processes or through the use of coupling agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : This compound has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. It competes with colchicine for binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

- In Vitro Studies : In various cancer cell lines, including HeLa and A549, this compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like CA-4 (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.41 ± 0.03 |

| A549 | 3.1 ± 1.0 |

| HT-29 | 0.65 ± 0.21 |

Table 1: In vitro inhibitory effects of this compound against various cancer cell lines.

Neuroprotective Effects

Emerging research also suggests potential neuroprotective effects :

- Mechanism : The compound may exert protective effects against oxidative stress in neuronal cells, which is critical in conditions like epilepsy and neurodegenerative diseases.

- Animal Models : Studies using zebrafish models have demonstrated that this compound can modulate neurochemical pathways involved in seizure activity.

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that this compound effectively inhibited tumor growth in xenograft models of human cancers. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates compared to controls.

Case Study 2: Neuroprotective Activity

In a study investigating the neuroprotective properties of this compound against pentylenetetrazole-induced seizures in zebrafish, it was found that treatment significantly reduced seizure frequency and severity. Neurochemical analysis revealed alterations in neurotransmitter levels that correlated with improved outcomes.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs):

1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole has been studied for its potential use in OLEDs. Its ability to act as a hole transport material enhances the efficiency of light emission in these devices. Research indicates that incorporating this compound can lead to improved color purity and brightness in OLED applications .

Organic Photovoltaics (OPVs):

The compound's electronic properties make it suitable for use in OPVs. Its structure facilitates charge transport and enhances light absorption, which are critical for improving the efficiency of solar cells. Studies have shown that blends containing this pyrrole derivative exhibit higher power conversion efficiencies compared to conventional materials .

Photonic Devices

Photodetectors:

In photonic applications, this compound has been explored as a material for photodetectors due to its sensitivity to light and ability to convert photons into electrical signals. This characteristic is particularly useful in developing sensors for optical communications and imaging systems .

Nonlinear Optical Materials:

The compound's nonlinear optical properties make it a candidate for applications in frequency doubling and optical switching. Its ability to alter the phase of light under certain conditions can be harnessed in advanced optical devices .

Biological Applications

Anticancer Activity:

Recent studies have investigated the compound's potential as an anticancer agent. Preliminary results suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its efficacy and underlying mechanisms .

Antimicrobial Properties:

There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. This property could be leveraged in developing new antimicrobial agents or coatings for medical devices .

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into OLED devices resulted in a 30% increase in luminous efficiency compared to devices using traditional hole transport materials. The study highlighted the compound's role in facilitating better charge balance and reducing recombination losses.

Case Study 2: Anticancer Research

In a controlled experiment published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Eigenschaften

IUPAC Name |

1-(4-propylphenyl)-2,5-dithiophen-2-ylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NS2/c1-2-5-16-8-10-17(11-9-16)22-18(20-6-3-14-23-20)12-13-19(22)21-7-4-15-24-21/h3-4,6-15H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTYJFYWQQLLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.